Methyl 4-aminopyridine-2-carboxylate
Overview
Description
“Methyl 4-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 4-aminopyridine-2-carboxylate” derivatives has been reported in the literature . These derivatives were synthesized to determine their in vitro antimicrobial activity . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1H NMR spectral studies .Molecular Structure Analysis
The molecular weight of “Methyl 4-aminopyridine-2-carboxylate” is 152.15 . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
“Methyl 4-aminopyridine-2-carboxylate” is involved in the formation of methoxo-bridged copper (II) complexes . It has also been used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .Physical And Chemical Properties Analysis
“Methyl 4-aminopyridine-2-carboxylate” is a white to light yellow to light orange powder to crystal . The melting point of the compound ranges from 131.0 to 135.0 °C .Scientific Research Applications
Antimicrobial Activity
Methyl 4-aminopyridine-2-carboxylate derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown in vitro antimicrobial activity, which is significant for the development of new antibiotics and antifungal medications . The ability to combat resistant strains of bacteria and fungi makes these derivatives valuable in pharmaceutical research.
Photoluminescent Materials
Studies have explored the use of Methyl 4-aminopyridine-2-carboxylate in the creation of photoluminescent materials, particularly Cu (I) coordination polymers (CPs) . These materials are considered as cost-effective alternatives to lanthanides in solar cells, potentially increasing the efficiency of photon conversion and contributing to the advancement of solar energy technologies.
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent in the study of proteins. Its role is crucial in understanding protein structures and functions, which can lead to breakthroughs in understanding diseases at the molecular level and developing targeted therapies .
Organic Synthesis
Methyl 4-aminopyridine-2-carboxylate is a valuable building block in organic synthesis. It is used to construct complex molecules for various chemical studies, including the development of new chemical entities with potential therapeutic applications .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of Methyl 4-aminopyridine-2-carboxylate are being investigated for their antimicrobial properties to protect crops from bacterial and fungal infections. This could lead to the development of new pesticides and fungicides that are more effective and environmentally friendly .
Environmental Applications
The antimicrobial properties of Methyl 4-aminopyridine-2-carboxylate derivatives also have implications for environmental applications. They could be used in water treatment processes to eliminate harmful microbes and ensure the safety of drinking water supplies .
Mechanism of Action
While the specific mechanism of action for “Methyl 4-aminopyridine-2-carboxylate” is not explicitly stated in the available literature, it is known that compounds containing an azomethine group (–CH=N–) are important in elucidating the mechanism of transamination and racemisation reactions in biological systems .
Safety and Hazards
“Methyl 4-aminopyridine-2-carboxylate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
methyl 4-aminopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOVYZINCVIRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396027 | |
Record name | Methyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminopyridine-2-carboxylate | |
CAS RN |
71469-93-7 | |
Record name | Methyl 4-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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